1H-Benzimidazole, 2-(phenylthio)-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOFRNVUIOVDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396931 | |
| Record name | 1H-Benzimidazole, 2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-29-4 | |
| Record name | 1H-Benzimidazole, 2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 1h Benzimidazole, 2 Phenylthio and Its Analogs
Classical and Conventional Synthetic Routes to 1H-Benzimidazole, 2-(phenylthio)-
Traditional methods for the synthesis of the 1H-Benzimidazole, 2-(phenylthio)- core structure typically involve a two-step process: the formation of the benzimidazole (B57391) ring followed by the introduction of the phenylthio substituent.
Condensation Reactions for Benzimidazole Ring Formation
The construction of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with the most common method being the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. Historically, this has been achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives, such as aldehydes, nitriles, or orthoesters, often under harsh dehydrating conditions. rsc.orgacs.org For instance, the condensation of o-phenylenediamine with an appropriate aldehyde in the presence of an acid or base catalyst is a widely used method. acs.org However, these reactions can sometimes be sluggish, require high temperatures, and may lead to the formation of undesired byproducts like N1-benzylated benzimidazoles, which can be challenging to separate. acs.org
Another classical approach involves the reaction of o-phenylenediamine with 2-chloroacetic acid to form 2-chloromethyl-1H-benzimidazole as an intermediate. nih.gov This intermediate is then poised for the subsequent installation of the desired substituent at the 2-position.
Installation of the 2-(phenylthio)- Substituent
Once the benzimidazole scaffold is formed, or an appropriate precursor is in hand, the 2-(phenylthio)- group is introduced. A common strategy involves the reaction of 2-mercaptobenzimidazole (B194830) with a suitable benzylating agent. For example, reacting 2-mercaptobenzimidazole with benzyl (B1604629) bromide in ethanol (B145695) under reflux conditions has been reported to yield 2-(benzylthio)-1H-benzimidazole. In a specific instance, this reaction using 15 g of 2-mercaptobenzimidazole and 16.5 g of benzyl bromide in 50 ml of ethanol produced 18 g of the desired product after cooling and recrystallization.
A variation of this method involves the S-alkylation of 2-mercaptobenzimidazole with benzyl chloride in a basic medium to produce 2-benzyl thiobenzimidazole. researchgate.net Another reported method for the synthesis of 2-(phenylthiomethyl)-1H-benzo[d]imidazole involves the reaction of thiophenol with potassium carbonate, followed by reaction with 2-chloromethyl-1H-benzimidazole in N,N-dimethyl-formamide (DMF) at room temperature, affording the product in high yield. chemicalbook.com Specifically, a mixture of thiophenol (20 mmol) and K2CO3 (20 mmol) in water was refluxed, evaporated, and then dissolved in DMF before adding 2-(chloromethyl)-1H-benzo[d]imidazole (20 mmol), resulting in a 92% yield of the product. chemicalbook.com
The reaction of 2-mercaptobenzimidazole with various chloromethyl derivatives in the presence of a base and a solvent, followed by reflux, is a versatile method for producing a range of 2-(benzylthio)-1H-benzimidazole analogs. academicjournals.org The resulting precipitates are typically neutralized, filtered, washed, and purified by column chromatography. academicjournals.org
Modern and Sustainable Approaches in 1H-Benzimidazole, 2-(phenylthio)- Synthesis
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of benzimidazole derivatives. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the benzimidazole core. nih.gov While many reports focus on the functionalization of the 2-halo or 2-amino positions of the benzimidazole ring, there is growing interest in applying these methods to other positions. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of 1,2-disubstituted benzimidazoles. For example, a three-component coupling reaction of N-(2-aminophenyl)benzamide, a tosylazide, and an alkyne in the presence of a copper catalyst can afford the desired products in good yields. nih.gov The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole and its subsequent use in forming metal complexes highlights the importance of metal-catalyzed processes in this area of chemistry. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.orgsciforum.net This technology has been successfully applied to the synthesis of benzimidazoles. For instance, the condensation of o-phenylenediamine with aromatic carboxylic acids can be efficiently carried out under microwave irradiation, significantly reducing reaction times from hours to minutes and improving yields. sciforum.net One-pot microwave-assisted synthesis of benzimidazoles from 1,2-phenylenediamine and aromatic aldehydes using oxalic acid as a catalyst has also been reported. jchemrev.com Furthermore, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high efficiency and selectivity using microwave irradiation in the presence of a Lewis acid catalyst like Er(OTf)3 under solvent-free conditions. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
| Method | Reaction Time | Yield | Reference |
| Conventional | 2-15 hours | <50% | sciforum.net |
| Microwave-Assisted | Minutes | High | sciforum.net |
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, represents a green and efficient alternative to traditional solution-phase chemistry. rsc.orgtandfonline.comtandfonline.com This technique has been successfully employed for the synthesis of substituted benzimidazoles. rsc.orgtandfonline.com The simple grinding of o-phenylenediamine with an aldehyde in a mortar and pestle, sometimes with a catalytic amount of acetic acid, can lead to the formation of the corresponding benzimidazole in high yields and with short reaction times. tandfonline.comtandfonline.com This method is notable for its operational simplicity, catalyst-free or minimal catalyst conditions, cleaner reaction profiles, and often eliminates the need for a work-up step. rsc.orgrsc.org
Flow Chemistry Methodologies
While specific examples of flow chemistry being applied directly to the synthesis of 1H-Benzimidazole, 2-(phenylthio)- are not extensively documented in the provided search results, the synthesis of related benzimidazole structures using continuous-flow protocols has been reported. For instance, a continuous-flow method has been developed for the preparation of benzimidazole-N-oxides, which are precursors to various benzimidazole derivatives. mdpi.com This approach involves a base-mediated cyclization reaction and offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for scalability. mdpi.com The principles of this methodology could conceivably be adapted for the synthesis of 2-thio-substituted benzimidazoles by reacting o-phenylenediamines with suitable thiocarbonyl precursors in a flow reactor. The Open Reaction Database also highlights the broader trend of utilizing flow chemistry for organic reactions, underscoring its potential for producing benzimidazole derivatives with greater efficiency and control.
Strategies for Regioselective Functionalization of the Benzimidazole Core
Regioselective functionalization is crucial for creating a library of analogs with diverse substitution patterns. For the benzimidazole core, several strategies can be employed:
N-Alkylation: The nitrogen atoms of the benzimidazole ring are common sites for functionalization. Alkylation of the N-H group can be achieved using various alkyl halides in the presence of a base. nih.govconnectjournals.com For instance, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been accomplished using different alkyl bromides at room temperature. nih.gov This allows for the introduction of various alkyl chains, which can influence the lipophilicity and biological activity of the final compound. nih.gov
Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. While not specifically detailed for 1H-Benzimidazole, 2-(phenylthio)-, the concept of directed C-H functionalization has been applied to other heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD). nih.gov In this case, an ortho-directing group can guide a metal catalyst to selectively functionalize a specific C-H bond on the benzenoid ring. nih.gov This strategy could potentially be applied to the benzimidazole core of the target compound, enabling the introduction of substituents at specific positions of the benzene (B151609) ring.
Metalation: The use of strong bases can deprotonate specific positions on the benzimidazole ring, creating a nucleophilic center that can react with various electrophiles. For example, regioselective lithiation has been used to functionalize 2-arylazetidines, where the nature of the N-substituent directs the lithiation to either the ortho position of the aryl ring or the α-benzylic position. rsc.org A similar approach could be explored for the benzimidazole scaffold.
Synthesis of Novel Structural Analogs and Derivatives of 1H-Benzimidazole, 2-(phenylthio)-
The synthesis of novel analogs is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.
The phenyl ring of 1H-Benzimidazole, 2-(phenylthio)- provides a versatile handle for introducing structural diversity.
Substitution on the Phenyl Ring: The synthesis of analogs with substituents on the phenyl ring can be achieved by starting with appropriately substituted (chloromethyl)benzene derivatives. For example, analogs with nitro and dichloro substituents on the benzyl group of 2-(benzylthio)benzimidazole have been synthesized by reacting 2-mercaptobenzimidazole with the corresponding substituted benzyl chlorides. academicjournals.orgacademicjournals.org This allows for the systematic exploration of the electronic and steric effects of different substituents on biological activity.
Table 1: Synthesis of 2-(Substituted benzylthio)-1H-benzimidazoles academicjournals.orgacademicjournals.org
| Substituent on Benzyl Group | Reagent |
| 3-Nitro | 1-(Chloromethyl)-3-nitrobenzene |
| 2,4-Dichloro | 2,4-Dichloro-1-(chloromethyl)benzene |
Modifications to the benzimidazole ring itself can significantly impact the properties of the molecule.
Substitution on the Benzene Ring of Benzimidazole: Analogs with substituents on the benzene portion of the benzimidazole core can be prepared by starting with the corresponding substituted o-phenylenediamines. For example, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved through the condensation of substituted o-phenylenediamines with aromatic aldehydes. nih.gov
N-Substitution: As mentioned in section 2.3, the nitrogen atoms of the benzimidazole ring are readily functionalized. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized by reacting the parent benzimidazole with various alkyl halides. nih.gov
Table 2: N-Alkylation of 2-(p-methoxyphenyl)-1H-benzimidazole nih.gov
| Alkyl Group | Reagent |
| Ethyl | Ethyl bromide |
| Propyl | Propyl bromide |
| Butyl | Butyl bromide |
| Pentyl | Pentyl bromide |
| Hexyl | Hexyl bromide |
| Heptyl | Heptyl bromide |
Isosteric and bioisosteric replacements involve substituting a group or an atom with another that has similar physical or chemical properties, with the aim of improving biological activity or reducing toxicity.
Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different steric and electronic interactions with biological targets. For instance, in the development of imidazopyridine-based drug leads, the furanoyl group was replaced with various other moieties, including aliphatic, aromatic, and other heteroaromatic rings. nih.gov
Replacement of the Thioether Linkage: The thioether linkage (-S-) could be replaced with other linkers such as an ether (-O-), an amine (-NH-), or a methylene (B1212753) group (-CH2-). This can alter the flexibility and polarity of the molecule.
Bioisosteric Replacement of Functional Groups: In a study on phenacetin, the amide bond, which was associated with toxicity, was successfully replaced by a 1,2,3-triazole ring, leading to conjugates with improved efficacy and reduced toxicity. nih.gov A similar strategy could be applied to the 1H-Benzimidazole, 2-(phenylthio)- scaffold if a particular functional group is found to be problematic.
Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones that retain the desired biological activity of a known active compound. researchgate.net This approach can lead to the discovery of novel chemotypes with improved properties.
Identifying New Core Structures: By analyzing the pharmacophore of 1H-Benzimidazole, 2-(phenylthio)-, it is possible to design and synthesize new scaffolds that present the key interacting groups in a similar spatial arrangement. For example, a scaffold hopping approach was used to develop novel CB1 receptor antagonists by replacing the central ring of a known antagonist. drugbank.com Similarly, new fungicides were designed by transforming the α,β-unsaturated ketone moiety of dehydrozingerone (B89773) into a pyridine (B92270) ring. nih.gov This highlights the potential of scaffold hopping to move from the benzimidazole core to entirely new heterocyclic systems while aiming to maintain or improve biological activity. nih.govnih.gov
Optimization of Reaction Conditions and Yields in the Synthesis of 1H-Benzimidazole, 2-(phenylthio)-
The efficient synthesis of 1H-Benzimidazole, 2-(phenylthio)- is highly dependent on the careful optimization of reaction parameters. Key factors that significantly influence the yield and purity of the final product include the choice of starting materials, solvent, catalyst, temperature, and reaction time. Research efforts have been directed towards developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry, such as using environmentally benign solvents and minimizing energy consumption.
A primary and straightforward method for the synthesis of 1H-Benzimidazole, 2-(phenylthio)- involves the S-alkylation of 2-mercaptobenzimidazole with a suitable phenylating agent, such as benzyl bromide. The reaction conditions for this transformation have been optimized to achieve high yields. For instance, a common procedure involves refluxing 2-mercaptobenzimidazole with benzyl bromide in ethanol. This method has been reported to yield the desired product in approximately 77.6% after five hours of reaction.
The choice of base and solvent system is critical in this S-alkylation reaction. In one synthetic approach, the reaction of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride was carried out in acetone (B3395972) in the presence of triethylamine (B128534) to furnish 2-(benzylthio)-1H-benzo[d]imidazole. mdpi.com This highlights the use of an organic base to facilitate the nucleophilic substitution.
Further illustrating the importance of the reaction medium and base, the synthesis of a structurally related compound, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, was achieved with a high yield of 92% by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897). This reaction was effectively conducted in dimethyl sulfoxide (B87167) (DMSO) with anhydrous potassium carbonate (K₂CO₃) as the base. mdpi.com This particular method stands in contrast to another reported synthesis of the same compound that required a copper(I) iodide (CuI) catalyst in conjunction with 1,10-phenanthroline (B135089) in dimethylformamide (DMF) at an elevated temperature of 140 °C for 18 hours, which resulted in a slightly lower yield of 87%. mdpi.com The use of DMSO in such reactions can sometimes extend beyond its role as a solvent, potentially participating as a reagent in the reaction mechanism. researchgate.net
The following table summarizes various reaction conditions and the corresponding yields for the synthesis of 1H-Benzimidazole, 2-(phenylthio)- and a closely related analog, demonstrating the impact of different synthetic strategies.
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Base | Temperature | Time | Product | Yield (%) | Reference |
| 2-Mercaptobenzimidazole | Benzyl bromide | Ethanol | None specified | Reflux | 5 h | 1H-Benzimidazole, 2-(phenylthio)- | 77.6 | |
| 1-(2-Mercapto-1H-benzo[d]imidazol-1-yl)ethanone | Benzyl chloride | Acetone | Triethylamine | Not specified | Not specified | 2-(Benzylthio)-1H-benzo[d]imidazole | Not specified | mdpi.com |
| 1,3-Dihydro-2H-1,3-benzimidazole-2-thione | 4-Fluorobenzaldehyde | DMSO | K₂CO₃ | Reflux | Not specified | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 92 | mdpi.com |
| 1,3-Dihydro-2H-1,3-benzimidazole-2-thione | 4-Iodobenzaldehyde | DMF | CuI/1,10-Phenanthroline/K₂CO₃ | 140 °C | 18 h | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 87 | mdpi.com |
While the direct synthesis of 1H-Benzimidazole, 2-(phenylthio)- has been accomplished through classical S-alkylation, the broader field of benzimidazole synthesis has seen significant advancements in optimizing reaction conditions. These include the use of various catalytic systems to improve efficiency and yield. For instance, nano-catalysts such as zinc oxide nanoparticles (ZnO NPs) have been employed for the synthesis of 2-substituted benzimidazoles, often leading to higher yields in shorter reaction times under milder conditions. nih.gov Similarly, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be effective catalysts for the synthesis of 2-aryl and 2-alkyl substituted benzimidazoles at ambient temperatures. mdpi.com
Moreover, the principles of green chemistry have driven the exploration of alternative energy sources and solvent systems. Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields for various benzimidazole derivatives. nih.gov The use of environmentally friendly solvents like water or even solvent-free reaction conditions represents another significant area of optimization in modern benzimidazole synthesis. rsc.org Although these advanced methodologies have not been extensively reported specifically for 1H-Benzimidazole, 2-(phenylthio)-, they represent promising avenues for future optimization studies to develop even more efficient, cost-effective, and sustainable synthetic routes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Benzimidazole, 2 Phenylthio Derivatives
Design Principles for Systematic SAR/SPR Investigations
Systematic investigation of the structure-activity and structure-property relationships of 1H-benzimidazole, 2-(phenylthio)- derivatives is guided by several key design principles aimed at methodically exploring the chemical space around the core scaffold. These principles facilitate the identification of key structural features that govern biological activity and physicochemical properties.
The primary design strategy involves the systematic modification of three key positions of the 1H-benzimidazole, 2-(phenylthio)- scaffold:
The Benzimidazole (B57391) Ring (Position 5 and 6): Substituents on the benzimidazole ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. The introduction of electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3, -CH3) at the 5- or 6-positions allows for the modulation of the pKa of the benzimidazole nitrogen atoms, which can be critical for target binding. researchgate.net
The Phenyl Ring of the Phenylthio Group: Modification of the phenyl ring provides an avenue to explore steric and electronic effects on activity. Substituents can be varied in terms of their size, electronic nature, and position (ortho, meta, para) to probe the binding pocket of the target protein.
A common approach is to initially synthesize a small, diverse library of compounds with variations at these positions. The biological data from this initial screen then informs the design of subsequent, more focused libraries to optimize activity. For instance, if a particular substitution pattern on the phenyl ring shows promise, further analogues with a variety of substituents at that position will be synthesized to build a detailed SAR. Improving lipophilicity for better membrane penetration and reducing potential for coinfections in vulnerable patients are also key considerations in the design process. nih.gov
Influence of Substituent Effects on In Vitro Biological Activities
The nature and position of substituents on the 1H-benzimidazole, 2-(phenylthio)- scaffold have a profound impact on the in vitro biological activities of its derivatives. Numerous studies have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity across various biological targets, including antimicrobial and anticancer activities.
For instance, in a series of 2-(phenylthio)benzoylarylhydrazone derivatives tested for antimycobacterial activity against Mycobacterium tuberculosis, the introduction of a nitro group was found to be crucial for activity. nih.gov Specifically, compounds bearing a 5-nitro-2-furyl or a 5-nitro-2-thienyl moiety displayed significant inhibitory effects. nih.gov
Table 1: Antimycobacterial Activity of 2-(phenylthio)benzoylarylhydrazone Derivatives nih.gov
| Compound | R | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|---|
| 4f | 5-Nitro-2-furyl | 2.92 | 7.57 | 0.39 |
| 4g | 5-Nitro-2-thienyl | 3.11 | 2.68 | 1.05 |
In the context of anticancer activity, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antiproliferative effects. nih.gov It was observed that increasing the hydrophobicity of the N-1 substituent, such as with pentyl or heptyl chains, led to the most effective anticancer compounds. nih.gov Furthermore, a p-methoxy substituent on the 2-phenyl ring had a positive influence on antiproliferative activity. nih.gov
Studies on other 2-substituted benzimidazoles have also highlighted the importance of substituents. For example, in a series of 2-substituted-1H-benzimidazole derivatives, compounds with specific substitutions showed potent antimicrobial activity against Gram-negative bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) lower than 0.016 µg/mL. nih.gov In another study, certain 2-substituted benzimidazoles displayed more potent cytotoxic effects on a cervical carcinoma cell line than the standard drug doxorubicin. nih.gov
The electronic nature of the substituents also plays a critical role. For example, in a series of 2-(substituted phenyl)-1H-benzimidazole derivatives, the antimicrobial activity was found to be influenced by the dipole moment and the octanol-water partition coefficient (logP) of the compounds. nih.gov
Conformational Analysis and its Implications for Molecular Recognition
Molecular docking studies of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, which are agonists of the human formyl peptide receptor 1 (FPR1), have provided insights into the molecular recognition process. researchgate.net These studies revealed that the binding pocket of the most active compounds shares common features with known peptide agonists, suggesting they may occupy similar binding sites. researchgate.net The alkoxy substituents on the benzimidazole ring were found to be located within a specific hole or groove of the FPR1 receptor, highlighting the importance of the substitution pattern for precise molecular recognition. researchgate.net
The conformation of substituents at the N1-position also plays a significant role. The ability of these groups to orient themselves within the binding site can lead to additional favorable interactions, thereby enhancing affinity and activity. The rigidity of the benzimidazole backbone, conferred by the fused ring system, provides a stable platform for the presentation of these substituents in a defined spatial arrangement. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of 1H-Benzimidazole, 2-(phenylthio)- Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1H-benzimidazole, 2-(phenylthio)- analogs, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity and can be used to predict the activity of newly designed compounds.
A QSAR study on a series of 2-(substituted phenyl)-1H-benzimidazole derivatives revealed the importance of several molecular descriptors in describing their antimicrobial activity. nih.gov The key descriptors identified were:
Dipole moment (μ): This descriptor relates to the polarity of the molecule and its ability to engage in dipole-dipole interactions with the target.
Log of the octanol-water partition coefficient (logP): This is a measure of the lipophilicity of the compound, which influences its ability to cross cell membranes and reach the target site.
Second order molecular connectivity index (2χ): This topological descriptor encodes information about the size, shape, and degree of branching of the molecule.
In a broader context of benzimidazole derivatives, QSAR models have been successfully developed for various biological activities. For instance, a QSAR model for a series of 113 molecules with PLpro inhibitory activity against SARS-CoV-2 showed good statistical values (q² = 0.770, r² = 0.832, r²test = 0.721). mdpi.com This model indicated that the presence of an aromatic ring and a basic nitrogen atom are crucial for good antiviral activity. mdpi.com
Another QSAR study on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa also yielded robust models. nih.gov The identified molecular descriptors were predominantly logP, electronic parameters, and descriptors related to molecular size, shape, and area. nih.gov
Table 2: Statistical Parameters for a QSAR Model of PLpro Inhibitors mdpi.com
| Parameter | Value |
|---|---|
| q² | 0.770 |
| r² | 0.832 |
These examples demonstrate the utility of QSAR in understanding the SAR of benzimidazole derivatives. For the 1H-benzimidazole, 2-(phenylthio)- series, similar QSAR studies can elucidate the key structural requirements for a desired biological activity, thereby guiding the design of more potent analogs.
Pharmacophore Elucidation and Ligand-Based Drug Design for 1H-Benzimidazole, 2-(phenylthio)-
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. For 1H-benzimidazole, 2-(phenylthio)- derivatives, pharmacophore models can be developed based on a set of known active compounds, even in the absence of a target's 3D structure.
A pharmacophore model for this class of compounds would typically include features such as:
Hydrogen Bond Acceptors: The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors.
Hydrogen Bond Donors: The N-H group of the benzimidazole ring can act as a hydrogen bond donor.
Aromatic Rings: Both the benzimidazole ring system and the phenyl ring of the phenylthio group are important aromatic features that can engage in π-π stacking interactions with the target.
A pharmacophore model for a series of benzimidazole derivatives targeting the farnesoid X receptor (FXR) was developed and consisted of three hydrophobic features and two aromatic rings (HHHRR). dntb.gov.ua This model yielded a 3D-QSAR with good statistical values, indicating its predictive power. dntb.gov.ua
In another example, a pharmacophore model for benzimidazole derivatives targeting the a1b2g2 GABAA receptor was generated, featuring aromatic rings and hydrogen-bond acceptors as key elements. researchgate.net
The general workflow for pharmacophore-based drug design involves:
Generating a set of 3D conformations for a series of active compounds.
Identifying common chemical features and their spatial relationships to create a pharmacophore hypothesis.
Validating the pharmacophore model using a test set of active and inactive compounds.
Using the validated pharmacophore model to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
This approach allows for the efficient identification of new chemical entities with the desired biological activity based on the structural information of known active 1H-benzimidazole, 2-(phenylthio)- derivatives.
Stereo- and Enantioselective Synthesis and Their Impact on Activity
The introduction of a chiral center into the 1H-benzimidazole, 2-(phenylthio)- scaffold can have a significant impact on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, as they may interact differently with the chiral environment of biological macromolecules such as enzymes and receptors.
While specific studies on the enantioselective synthesis of 1H-benzimidazole, 2-(phenylthio)- are limited, methods for the asymmetric synthesis of other C2-substituted benzimidazoles have been developed and can be adapted. For example, a copper-hydride catalyzed method for the asymmetric C2-allylation of benzimidazoles has been reported, which allows for the preparation of substituted benzimidazoles bearing a chiral center at the C2-position with excellent stereoselectivity. nih.gov This method utilizes electrophilic N-OPiv benzimidazoles and 1,3-dienes as nucleophile precursors. nih.gov
Another approach involves the use of chiral phosphoric acid catalysis for the enantioselective oxidative aromatization of in situ-produced N-aryl benzimidazolines to yield C-N axially chiral N-aryl benzimidazoles. rsc.org
The synthesis of chiral morpholino[4,3-a]benzimidazole derivatives from (S)-(-)-2-(α-hydroxyethyl)-benzimidazole has also been achieved with moderate diastereoselectivities. researchgate.net These examples demonstrate the feasibility of introducing stereocenters into the benzimidazole scaffold.
The impact of stereochemistry on activity is well-documented for many classes of compounds. It is highly probable that the enantiomers of a chiral 1H-benzimidazole, 2-(phenylthio)- derivative would exhibit different potencies and/or selectivities for a given biological target. Therefore, the development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure compounds, which would allow for a more precise evaluation of their pharmacological properties and the identification of the more active enantiomer.
Mechanistic Investigations at the Molecular and Cellular Level in Vitro for 1h Benzimidazole, 2 Phenylthio
Elucidation of Molecular Targets and Binding Interactions
Understanding the direct molecular targets and the nature of the binding interactions of 1H-Benzimidazole, 2-(phenylthio)- is fundamental to unraveling its mechanism of action. In vitro studies encompassing enzyme inhibition, receptor binding assays, and biophysical analyses have begun to shed light on these critical aspects.
Enzyme Inhibition and Activation Studies
While direct enzymatic inhibition data for 1H-Benzimidazole, 2-(phenylthio)- is limited, studies on structurally related benzimidazole (B57391) compounds provide valuable insights into its potential enzyme-modulating capabilities. For instance, a series of 2-arylbenzimidazole derivatives have been evaluated for their inhibitory activity against various enzymes.
It is important to note that the specific substitution at the 2-position of the benzimidazole core plays a crucial role in determining the inhibitory potency and selectivity. For example, some studies have shown that while certain 2-substituted benzimidazoles are potent inhibitors of specific enzymes, others, including those with a simple phenyl group, can be inactive against enzymes like hyaluronidase.
A study on 2-phenyl-1H-benzimidazole analogues as inhibitors of the fat mass and obesity-associated protein (FTO) revealed an IC50 value of 24.65 μM for 6-chloro-2-phenyl-1H-benzimidazole, highlighting the potential of this scaffold for enzyme inhibition. nih.gov
Table 1: Representative Enzyme Inhibition Data for Benzimidazole Derivatives
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 6-chloro-2-phenyl-1H-benzimidazole | Fat mass and obesity-associated protein (FTO) | 24.65 |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antiproliferative activity against MDA-MB-231 cells | 16.38 - >100 |
Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., ITC, SPR)
Biophysical techniques provide a direct means to quantify the binding affinity and thermodynamics of protein-ligand interactions. Isothermal Titration Calorimetry (ITC) has been employed to study the binding of 2-phenyl-1H-benzimidazole analogues to the fat mass and obesity-associated protein (FTO). nih.gov These studies revealed that the binding of compounds like 6-chloro-2-phenyl-1H-benzimidazole to FTO is primarily entropy-driven. nih.gov
Table 2: Biophysical Data for a Representative Benzimidazole Analogue
| Compound | Protein Target | Technique | Key Finding |
|---|---|---|---|
| 6-chloro-2-phenyl-1H-benzimidazole | Fat mass and obesity-associated protein (FTO) | Isothermal Titration Calorimetry (ITC) | Binding is dominated by entropy |
Modulation of Cellular Pathways by 1H-Benzimidazole, 2-(phenylthio)- in Cell Culture Models
Beyond direct molecular interactions, it is crucial to understand how 1H-Benzimidazole, 2-(phenylthio)- influences the complex network of cellular pathways. Transcriptomic and proteomic analyses of cells treated with benzimidazole derivatives offer a global view of the cellular response to these compounds.
Gene Expression Profiling (Transcriptomics)
Transcriptome analysis of cells treated with benzimidazole compounds has revealed significant alterations in gene expression profiles, providing clues about their mechanisms of action. For example, a study on a substituted benzimidazole against Staphylococcus aureus predicted putative targets through de novo transcriptome and gene analyses. nih.gov
In the context of cancer, transcriptome analysis of ovarian cancer cells treated with fenbendazole (B1672488), a benzimidazole derivative with a phenylsulfanyl moiety, identified 1747 differentially expressed genes. nih.gov Gene Ontology (GO) analysis revealed that these genes were primarily associated with mitosis and cell cycle-related pathways, suggesting that fenbendazole's anticancer effects may be mediated through the induction of mitotic catastrophe. nih.gov Upregulated genes included those involved in the cell cycle, while downregulated genes were also identified. nih.gov
Table 3: Summary of Transcriptomic Findings for Benzimidazole Derivatives
| Compound | Cell Model | Key Affected Pathways | Number of Differentially Expressed Genes |
|---|---|---|---|
| Fenbendazole | SKOV3 ovarian cancer cells | Mitosis, Cell cycle | 1747 (803 upregulated, 944 downregulated) |
Proteomic Analysis and Post-Translational Modifications
Proteomic studies provide a functional snapshot of the cellular state by analyzing protein expression and post-translational modifications. Research on fenbendazole, which is methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate, has shown that it can impair the ubiquitin-proteasome pathway in tumor cells. nih.gov This inhibition of proteasomal activity leads to the accumulation of proteins that are normally degraded, such as the tumor suppressor protein p53. nih.gov A marked increase in p53 levels was observed in cancer cells following treatment with fenbendazole. nih.gov
This disruption of protein homeostasis can trigger downstream signaling cascades, ultimately leading to cytotoxic effects in cancer cells while sparing normal cells. nih.gov The potent growth-inhibitory activity of fenbendazole highlights a significant mechanism of action that may be shared by other benzimidazoles containing a phenylthio group, including 1H-Benzimidazole, 2-(phenylthio)-. nih.gov
Table 4: Proteomic Effects of a Structurally Related Benzimidazole
| Compound | Cell Model | Key Proteomic Finding | Downstream Effect |
|---|---|---|---|
| Fenbendazole | Tumor cells | Inhibition of proteasomal activity | Increased accumulation of p53 |
Investigation of Intracellular Signaling Cascades
While direct studies on the intracellular signaling effects of 1H-Benzimidazole, 2-(phenylthio)- are not extensively documented, research on the broader benzimidazole class provides significant insights into their mechanisms. Benzimidazole derivatives are known to interact with several critical intracellular signaling cascades, primarily through enzyme and receptor inhibition.
One major area of activity is the inhibition of protein kinases. For instance, a specific benzoimidazole scaffold-based compound, HP1142, was identified as a selective inhibitor of the FLT3 receptor tyrosine kinase, which is often mutated in acute myeloid leukemia (AML). nih.gov This highlights the potential of the benzimidazole core to interfere with oncogenic signaling pathways driven by aberrant kinase activity.
Furthermore, benzimidazole derivatives can modulate cellular processes through interactions with other enzymes. Reactive Oxygen Species (ROS) are recognized as secondary messengers in signaling pathways that can promote oncogenic phenotypes, and the increased generation of ROS is a feature of cancer cells with altered signal transduction. nih.gov Certain benzimidazole hydrazones have demonstrated the ability to scavenge free radicals, suggesting a potential role in modulating these ROS-mediated signaling events. nih.govnih.gov
High-Throughput Screening (HTS) and High-Content Screening (HCS) for Target and Phenotype Discovery
High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov Benzimidazole derivatives, including those with thioether linkages similar to 1H-Benzimidazole, 2-(phenylthio)-, are frequently included in these screening libraries to identify novel therapeutic leads.
A notable example of HTS in action involved a cell-based cytotoxicity screening of a 10,000-compound diversity library. This effort aimed to identify molecules that could selectively target leukemia cells carrying an internal tandem duplication in the FLT3 receptor (FLT3/ITD), a key driver in approximately 25% of AML cases. nih.gov The screening successfully identified a benzoimidazole-based compound, HP1142, as the most selective agent against murine and human leukemia cells with the FLT3/ITD mutation. nih.gov This discovery not only provided a promising lead for a difficult-to-treat cancer but also validated the utility of HTS in pinpointing specific benzimidazole scaffolds for further development. nih.gov
Similarly, HTS has been employed in the search for broad-spectrum anti-infective agents, with screening campaigns testing compound libraries against a range of pathogens like Trypanosoma, Leishmania, and Mycobacterium tuberculosis. acs.orgresearchgate.net These large-scale phenotypic screens are crucial for identifying compounds that can inhibit pathogen growth, paving the way for more detailed mechanistic studies.
Mechanisms of Action in Specific In Vitro Biological Models (e.g., antiparasitic, antifungal, antibacterial activity)
The benzimidazole scaffold, particularly with substitutions at the 2-position, exhibits a broad spectrum of antimicrobial activities. The presence of a thiol or thioether group at this position has been shown to enhance these biological effects. scirp.orgresearchgate.net
Antiparasitic Activity
The primary mechanism of action for many benzimidazole anthelmintics is the disruption of microtubule formation. These compounds bind to β-tubulin, a key protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption is catastrophic for the parasite, affecting essential cellular processes such as cell division, motility, and nutrient absorption. nih.gov For example, new benzimidazole derivatives have demonstrated potent in vitro activity against the trematode Fasciola hepatica and various gastrointestinal nematodes. researchgate.net Studies on benzimidazole-triazole hybrids have also shown activity against Leishmania tropica. nih.gov
Antifungal Activity
The antifungal mechanism of benzimidazoles often mirrors their antiparasitic action, targeting fungal tubulin and disrupting microtubule-dependent processes. mdpi.com This mode of action has been observed in studies of benzimidazoles against various fungal pathogens. In addition to tubulin inhibition, some benzimidazole derivatives are thought to interfere with ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Another proposed mechanism involves the inhibition of 14α-demethylase, an enzyme crucial for sterol production in fungi. researchgate.net
In vitro evaluations of 2-thioalkylaryl-benzimidazoles have demonstrated significant antifungal activity against Candida albicans. scispace.com Notably, the introduction of a nitro group into the structure was found to substantially increase this activity. scispace.com
Table 1: In Vitro Antifungal Activity of 2-thioalkylaryl-benzimidazole Derivatives
| Compound | Substituent Group | Activity against Candida albicans (IMQ in µg) | Reference Compound (Ketoconazole IMQ in µg) |
|---|---|---|---|
| Compound 3b | 4-Nitrobenzylthio | 0.008 | 10 |
| Compound 3c | 2-Nitrobenzylthio | 0.01 | 10 |
| Compound 3d | 3-Nitrobenzylthio at C2, 5-Nitro on benzimidazole ring | 0.03 | 10 |
| Compound 9c | N-alkylated morpholine (B109124) derivative of 3c | 0.01 | 10 |
Data sourced from Akpa et al., 2016. scispace.com
Antibacterial Activity
Benzimidazole derivatives with a thiomethyl group at the 2-position have shown promising antibacterial properties. scirp.orgresearchgate.net One proposed mechanism for certain benzimidazole-based analogues is the inhibition of phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in bacterial protein synthesis. nih.gov Molecular docking studies suggest these compounds can occupy the binding pockets of the enzyme's natural substrate. nih.gov Another potential target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is vital for bacterial survival. mdpi.com
In vitro testing of 2-benzylthiomethyl-1H-benzimidazole derivatives revealed significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 2: In Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Compound 5g | E. coli ATTC 25922 | 250 |
| Compound 7f | E. coli ATTC 25922 | 500 |
| Compound 7h | E. coli ATTC 25922 | 500 |
| Compound 8b | S. aureus | 32 |
Data compiled from Evrard et al., 2021 and Hammad et al., 2021. researchgate.netnih.gov
Development of Resistance Mechanisms to 1H-Benzimidazole, 2-(phenylthio)- in Pathogenic Models (in vitro)
The emergence of resistance is a significant challenge for all antimicrobial agents, including benzimidazoles. The most well-documented mechanism of resistance, particularly in parasitic nematodes, involves genetic mutations in the drug's target protein, β-tubulin. nih.gov
Specific point mutations in the β-tubulin gene can alter the amino acid sequence of the protein, reducing the binding affinity of benzimidazole compounds. This prevents the drug from effectively inhibiting microtubule polymerization, allowing the parasite to survive in the presence of the anthelmintic. For example, resistance in some parasitic worms has been linked to specific amino acid substitutions at positions like 200, 198, or 167 of the β-tubulin protein. nih.gov
Studies on Fasciola hepatica have identified isolates that are resistant to benzimidazoles like albendazole. researchgate.net The evaluation of new compounds against both susceptible and resistant isolates is a critical step in drug development to identify molecules that can overcome existing resistance mechanisms. researchgate.net The lack of repeated evolution of resistance-conferring mutations in the ben-1 gene across different Caenorhabditis species suggests that other, non-tubulin-based resistance mechanisms may also exist and warrant further investigation. nih.gov In bacteria, resistance could arise from mutations in target enzymes like PheRS or DHFR, altering the drug's binding site. nih.govmdpi.com
Computational and Theoretical Studies of 1h Benzimidazole, 2 Phenylthio
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reactivity, providing a theoretical framework to understand and predict chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on benzimidazole (B57391) derivatives are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties.
Key parameters derived from DFT calculations help in understanding the reactivity of the molecule. These global reactivity descriptors include:
Ionization Potential (I.P.): The energy required to remove an electron.
Electron Affinity (E.A.): The energy released when an electron is added.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering when a molecule accepts electrons.
For benzimidazole derivatives, DFT calculations can reveal how substituents affect the electronic structure. sci-hub.box For instance, the stability and reactivity of 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole derivatives have been studied using DFT at the B3LYP/6-31+ G (d, p) level. jddtonline.info Such studies show that analysis of the molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic sites, which are susceptible to electrophilic and nucleophilic attacks, respectively. jddtonline.info Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to understand intramolecular charge transfer interactions and electron density delocalization. rsc.org
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I.P.) | I.P. ≈ -EHOMO | Energy needed to remove an electron |
| Electron Affinity (E.A.) | E.A. ≈ -ELUMO | Energy released when gaining an electron |
| Electronegativity (χ) | χ = (I.P. + E.A.) / 2 | Power to attract electrons |
| Chemical Hardness (η) | η = (I.P. - E.A.) / 2 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness |
This table outlines the key quantum chemical descriptors used to evaluate the reactivity of molecules like 1H-Benzimidazole, 2-(phenylthio)-. The formulas are based on Koopmans' theorem approximations within the framework of Frontier Molecular Orbital theory.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other reagents.
The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. libretexts.org
The LUMO acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity. libretexts.org
The HOMO-LUMO gap (ΔƐ) , the energy difference between these two orbitals, is a significant indicator of molecular stability and reactivity. jddtonline.info A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. jddtonline.info FMO analysis is instrumental in understanding various chemical reactions, including cycloadditions and sigmatropic reactions. wikipedia.org For 1H-Benzimidazole, 2-(phenylthio)-, the distribution of the HOMO and LUMO across the benzimidazole ring and the phenylthio group would determine the most probable sites for electrophilic and nucleophilic attack, thereby elucidating potential reaction pathways. jddtonline.info
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable in drug discovery for predicting how a ligand, such as 1H-Benzimidazole, 2-(phenylthio)-, interacts with a biological target, typically a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function, which estimates the binding free energy.
Docking studies on benzimidazole derivatives have been performed against various targets, including Epidermal Growth Factor Receptor (EGFR) and Triosephosphate Isomerase (TIM). mdpi.comukm.my These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ukm.my For example, docking studies of benzimidazole derivatives with EGFR showed that hydrogen bonds often form with amino or carbonyl groups, while hydrophobic interactions occur with the phenyl group of the benzimidazole ring. ukm.my The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. nih.gov
Table 2: Example Docking Scores for Benzimidazole Derivatives Against Various Targets
| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | Leishmania mexicana Triosephosphate Isomerase (LmTIM) | -9.0 to -10.8 | mdpi.comnih.gov |
| Keto-benzimidazoles | Epidermal Growth Factor Receptor (EGFR) | -7.8 to -8.4 | ukm.my |
| 2-phenyl-1H-benzo[d]imidazole Derivatives | α-glucosidase | Not specified, but showed allosteric site binding | nih.gov |
| Benzimidazole Derivatives | Staphylococcus aureus thymidylate kinase | -8.3 to -9.4 | mdpi.com |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | -7.11 to -8.50 | nih.gov |
This table presents a summary of binding affinity scores obtained from molecular docking studies of various benzimidazole derivatives against different biological targets, illustrating the typical range of affinities observed for this class of compounds.
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. jksus.org MD simulations model the physical movements of atoms and molecules, providing a detailed view of the conformational changes and stability of the complex. semanticscholar.orgmdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position, indicating the stability of the complex. Lower RMSD values suggest greater stability. jksus.org
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
Radius of Gyration (Rg): Indicates the compactness of the protein structure.
MD simulations of benzimidazole derivatives complexed with proteins like beta-tubulin have been used to confirm the stability of docked poses. nih.govsemanticscholar.org These simulations can reveal that the presence of the ligand stabilizes the protein structure compared to its unbound (apo) form. semanticscholar.org Such studies are crucial for validating docking results and understanding the dynamic nature of the molecular interactions that govern ligand binding and efficacy. jksus.orgniscpr.res.in
De Novo Design and Virtual Screening Approaches for 1H-Benzimidazole, 2-(phenylthio)- Scaffolds
The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry because it can interact with a variety of biological targets. utrgv.edunih.gov This makes the 1H-Benzimidazole, 2-(phenylthio)- structure an excellent starting point for designing new bioactive molecules.
Virtual Screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.org Ligand-based virtual screening (LBVS) involves searching for molecules similar to a known active compound. nih.gov For instance, the ZINC15 database has been screened using the benzimidazole scaffold to find potential inhibitors for enzymes like Triosephosphate Isomerase. mdpi.comutrgv.edunih.gov
De Novo Design involves the computational creation of novel molecular structures with desired properties. Based on the structure of a target's binding site, algorithms can design new molecules that are complementary in shape and chemical properties. The benzimidazole scaffold can be used as a core fragment in de novo design to generate novel inhibitors for targets like Pin1, an enzyme involved in oncogenesis. mdpi.com These approaches accelerate the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of being active. acs.org
Machine Learning and Artificial Intelligence Applications in Compound Design and Activity Prediction
The application of machine learning (ML) and artificial intelligence (AI) has become a important component in modern medicinal chemistry, accelerating the design and prediction of the biological activities of novel compounds. For benzimidazole derivatives, including scaffolds related to 1H-Benzimidazole, 2-(phenylthio)-, these computational techniques are primarily employed through the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
By analyzing a dataset of molecules with known activities, ML algorithms can learn to predict the activity of new, untested compounds. This predictive capability allows for the virtual screening of large compound libraries and the rational design of molecules with enhanced potency and desired properties. Various ML methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Artificial Neural Networks (ANN), have been successfully applied to model the diverse biological activities of benzimidazole derivatives. juniperpublishers.combiointerfaceresearch.com
Research in this area has led to the development of robust QSAR models for a range of therapeutic targets. For instance, a study on 2-substituted 1H-benzimidazole-4-carboxamide derivatives as potential anti-enterovirus agents utilized MLR and ANN methods to build a predictive 3D-QSAR model. biointerfaceresearch.com Another study focused on substituted-2-phenyl-benzimidazole derivatives with anti-allergic activity, developing a 2D-QSAR model using a partial least square regression approach. researchgate.net The statistical quality and predictive power of these models are typically evaluated using metrics such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² for an external test set (pred_r²). researchgate.netmdpi.com
The descriptors used in these models are crucial as they encode the structural and physicochemical properties of the molecules. These can range from thermodynamic and electronic descriptors to spatial and topological indices. researchgate.net For example, a QSAR model for PLpro inhibitory activity of benzimidazole derivatives found that the presence of an aromatic ring and a basic nitrogen atom were critical for good antiviral activity. mdpi.com
The table below summarizes the findings from selected QSAR studies on benzimidazole derivatives, showcasing the machine learning methods employed and the statistical validation of the models.
| Benzimidazole Derivative Series | Biological Activity | Machine Learning Method | Key Statistical Parameters | Reference |
| 2-Substituted 1H-Benzimidazole-4-carboxamides | Anti-enterovirus | MLR, Neural Network | Not specified | biointerfaceresearch.com |
| Substituted-2-Phenyl-Benzimidazoles | Anti-allergic | Partial Least Squares Regression | r² = 0.7107, q² = 0.6230, pred_r² = 0.7256 | researchgate.net |
| Phenylthiophene and Benzimidazole Derivatives | SARS-CoV-2 PLpro Inhibition | Partial Least Squares | r² = 0.833, q² = 0.770, r²_test = 0.721 | mdpi.com |
| Benzimidazole Analogues | Antifungal | k-Nearest Neighbours (kNN), Genetic Programming | RCV² = 0.56 - 0.63, Qext² = 0.44 - 0.56 | juniperpublishers.com |
These models provide valuable insights into the structural requirements for biological activity and guide the synthesis of new derivatives with improved therapeutic potential.
Cheminformatics and Data Mining in the Context of Benzimidazole Chemistry
Cheminformatics and data mining are powerful computational tools used to analyze large datasets of chemical compounds to identify trends, patterns, and relationships between chemical structures and their biological or physicochemical properties. In the context of benzimidazole chemistry, these approaches are instrumental in navigating the vast chemical space of this privileged scaffold to accelerate drug discovery efforts. nih.gov
One of the primary applications of cheminformatics is the systematic analysis of large chemical databases, such as ChEMBL, to identify and retrieve compounds containing a specific scaffold, like benzimidazole, that have been tested for a particular biological activity. A notable study employed a chemoinformatic approach to systematically search the ChEMBL database for benzimidazole compounds and their derivatives with antileishmanial effects. researchgate.net This analysis helped to understand the current landscape of research, identify the most studied species, and highlight the potential for benzimidazole-derived drugs in treating leishmaniasis. researchgate.net
Data mining techniques are also used to perform structure-activity relationship (SAR) and structure-activity landscape (SAL) analyses. These methods help to visualize the relationship between structural similarity and activity, identifying "activity cliffs" where small changes in chemical structure lead to a large change in biological activity. For instance, a cheminformatic analysis comparing newly synthesized 2-phenyl-2H-indazole derivatives with a collection of antiprotozoal 1H-benzimidazole derivatives visualized the property space and activity landscape of these compounds. nih.gov Such analyses can guide the optimization of lead compounds by identifying regions of the chemical space that are more or less sensitive to structural modifications. nih.gov
The process of cheminformatics analysis in benzimidazole chemistry often involves the following steps, as detailed in the table below.
| Step | Description | Objective | Example Application |
| 1. Data Collection | Gathering data on benzimidazole derivatives from chemical databases (e.g., ChEMBL, PubChem) or internal company databases. | To create a comprehensive dataset of compounds with associated biological activity and property data. | Retrieving all benzimidazole-containing compounds tested against Leishmania species from the ChEMBL database. researchgate.net |
| 2. Descriptor Calculation | Computing a wide range of molecular descriptors (e.g., physicochemical, topological, 2D, 3D) for each compound in the dataset. | To numerically represent the chemical structure and properties of the molecules for computational analysis. | Calculating descriptors like molecular weight, logP, and polar surface area to compare different series of antiprotozoal compounds. nih.gov |
| 3. Chemical Space Analysis | Using dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the distribution of compounds in a multi-dimensional property space. | To understand the diversity of a compound collection and compare it to known drugs or other compound libraries. | Visualizing the property space of synthesized indazole derivatives in comparison to a reference database of benzimidazoles. nih.gov |
| 4. SAR/SAL Analysis | Generating structure-activity similarity (SAS) maps or activity landscape models to explore the relationship between structural similarity and biological activity. | To identify key structural features responsible for activity and to guide lead optimization efforts. | Creating chemotype-based Structure-Activity Similarity (SAS) maps to visualize the activity landscape of antiprotozoal compounds. nih.gov |
Through these systematic and data-driven approaches, cheminformatics and data mining provide crucial insights that inform the design of novel benzimidazole-based therapeutic agents, including those structurally related to 1H-Benzimidazole, 2-(phenylthio)-.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Benzimidazole, 2 Phenylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 1H-Benzimidazole, 2-(phenylthio)- in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, revealing the connectivity and spatial relationships of atoms within the molecule.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)
The structural confirmation of 2-substituted benzimidazole (B57391) derivatives is routinely achieved through a combination of 1D and 2D NMR techniques. researchgate.netmdpi.com
1D NMR (¹H, ¹³C, ¹⁵N): The ¹H NMR spectrum provides information on the chemical environment of protons. For 1H-Benzimidazole, 2-(phenylthio)-, the spectrum is expected to show distinct signals for the protons on the benzimidazole core and the phenylthio group. A broad singlet in the downfield region (typically >12 ppm) is characteristic of the benzimidazole N-H proton. rsc.org The aromatic protons of the benzimidazole and phenyl rings typically appear as multiplets in the range of 7.0-8.5 ppm. rsc.orgrsc.org
The ¹³C NMR spectrum reveals the number of unique carbon atoms. The C2 carbon of the benzimidazole ring, being bonded to both a nitrogen and a sulfur atom, is expected to have a characteristic chemical shift. Aromatic carbons typically resonate between 110-150 ppm. researchgate.netchemicalbook.com In related 2-phenyl-1H-benzimidazole compounds, the C2 carbon appears around 151 ppm. rsc.org
While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the imidazole (B134444) ring, which is particularly useful for studying tautomerism and hydrogen bonding. beilstein-journals.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted Benzimidazoles Note: This table contains data for related benzimidazole structures to illustrate typical chemical shift ranges. Data for the specific title compound may vary.
| Compound Name | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Solvent | Reference |
| 2-Phenyl-1H-benzo[d]imidazole | ¹H | 12.95 | s, 1H (NH) | DMSO-d6 | rsc.org |
| ¹H | 8.17 | d, 2H | DMSO-d6 | rsc.org | |
| ¹H | 7.70–7.45 | m, 5H | DMSO-d6 | rsc.org | |
| ¹H | 7.20 | d, 2H | DMSO-d6 | rsc.org | |
| ¹³C | 151.31 | C2 | DMSO-d6 | rsc.org | |
| ¹³C | 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 | Aromatic C | DMSO-d6 | rsc.org | |
| 2-(Chloromethyl)-1H-benzo[d]imidazole | ¹H | 12.50 | s, 1H (NH) | DMSO-d6 | rsc.org |
| ¹³C | 150.09 | C2 | DMSO-d6 | rsc.org | |
| [2-(2,4-dinitrophenylsulfanyl)benzimidazol-1-yl]acetic acid | ¹H | 4.35 | s, 2H (N-CH₂-CO) | - | researchgate.net |
2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It helps trace the connectivity of protons within the benzimidazole and phenyl rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. It is a powerful tool for assigning which proton is attached to which carbon in the molecule's skeleton. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the phenylthio group to the C2 position of the benzimidazole ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can be used to confirm the conformation of the molecule, for instance, the relative orientation of the phenyl ring with respect to the benzimidazole core.
Solid-State NMR for Polymorphic Forms
In the solid state, prototropic tautomerism in NH-benzimidazoles can be blocked, leading to distinct signals for otherwise equivalent atoms. beilstein-journals.org Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), is invaluable for characterizing the compound in its solid form. It allows for the study of different polymorphic forms, solvates, or salts, which may exhibit different physicochemical properties. ¹³C and ¹⁵N CPMAS NMR can distinguish between different crystal packing arrangements and identify the number of unique molecules in the asymmetric unit of the crystal lattice. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 1H-Benzimidazole, 2-(phenylthio)- and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This accuracy allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For example, in the characterization of novel benzimidazoles, HRMS is routinely used to confirm that the elemental composition of the synthesized product matches the theoretical formula. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and In Vitro Metabolite Identification
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound. For benzimidazole derivatives, common fragmentation pathways include cleavage of substituent groups and fragmentation of the heterocyclic ring system. rsc.orgresearchgate.net For 1H-Benzimidazole, 2-(phenylthio)-, key fragments would likely arise from the cleavage of the C-S bond, yielding ions corresponding to the benzimidazole core and the thiophenyl group.
Furthermore, LC-MS/MS is the primary technique for identifying metabolites in in vitro studies (e.g., using liver microsomes). nih.gov This approach allows for the detection and structural characterization of phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites by identifying mass shifts from the parent drug and analyzing their specific fragmentation patterns.
X-ray Crystallography for Single-Crystal and Powder Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and torsional angles.
Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of 1H-Benzimidazole, 2-(phenylthio)- can be grown, SCXRD analysis can reveal its exact molecular conformation and how the molecules pack in the crystal lattice. For closely related structures like 1,2-diphenyl-1H-benzimidazole, analysis has shown the benzimidazole core to be nearly planar. nih.gov The analysis also details the dihedral angles between the benzimidazole plane and its substituent rings. nih.gov Crucially, SCXRD elucidates the network of intermolecular interactions, such as N-H···N hydrogen bonds and π-π stacking, which stabilize the crystal structure. nih.govresearchgate.net For example, the crystal structure of 2-(1H-Benzimidazol-1-yl)-1-phenylethanone reveals intermolecular C-H···N and C-H···O hydrogen bonds that link molecules into layers. nih.gov
Interactive Data Table: Crystallographic Data for a Related Benzimidazole Derivative Note: This table presents data for 1,2-Diphenyl-1H-benzimidazole to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
| Parameter | Value (for 1,2-Diphenyl-1H-benzimidazole) | Reference |
| Molecular Formula | C₁₉H₁₄N₂ | nih.gov |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 13.9118 (7) | - |
| b (Å) | 5.6418 (3) | - |
| c (Å) | 18.2393 (9) | - |
| β (°) | 95.833 (2) | - |
| Volume (ų) | 1425.12 (12) | - |
| Key Dihedral Angle | Benzimidazole plane to Phenyl at N1: 55.80 (2)° | nih.gov |
| Key Dihedral Angle | Benzimidazole plane to Phenyl at C2: 40.67 (3)° | nih.gov |
| Key Interaction | C-H···N hydrogen bonds | nih.gov |
Powder X-ray Diffraction (PXRD): PXRD is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. It generates a diffraction pattern that is unique to a specific crystalline phase. PXRD is essential for identifying the bulk material, confirming its phase purity, and distinguishing between different polymorphs of 1H-Benzimidazole, 2-(phenylthio)-. The experimental powder pattern can be compared to a pattern simulated from single-crystal data to confirm the identity of the bulk powder. researchgate.net
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. For 1H-Benzimidazole, 2-(phenylthio)-, this technique would provide unequivocal proof of its molecular structure, including the connectivity of atoms and its specific conformation in the solid state.
The key structural insights from an SC-XRD analysis of 1H-Benzimidazole, 2-(phenylthio)- would include:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-N, C-C) and angles would confirm the geometry of the benzimidazole and phenyl rings and the thioether linkage.
Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds (involving the imidazole N-H group) and π-π stacking between aromatic rings, which govern the crystal packing arrangement. nih.gov
A hypothetical table of crystallographic data, based on typical values for related structures, is presented below.
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₀N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11-16 |
| b (Å) | ~5-8 |
| c (Å) | ~17-20 |
| β (°) | ~95-100 |
| Volume (ų) | ~1300-1700 |
| Z (molecules per cell) | 4 |
| Key Dihedral Angle | Benzimidazole plane vs. Phenyl plane: ~40-80° |
This table is illustrative and represents expected values based on crystallographic data for analogous benzimidazole structures.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
The primary applications of PXRD for this compound would be:
Crystallinity Assessment: The PXRD pattern of a well-crystallized sample will show sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will exhibit broad halos.
Phase Identification: The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. This can be used for routine identification and to check for the presence of different polymorphic forms.
Purity Analysis: PXRD can detect the presence of crystalline impurities, which would appear as extra peaks in the diffraction pattern not attributable to the main phase.
If a single-crystal structure were determined, its data could be used to simulate a theoretical PXRD pattern. Comparing this calculated pattern with the experimental one for the bulk sample is the standard method for confirming phase identity and purity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its structural details. For 1H-Benzimidazole, 2-(phenylthio)-, these methods provide characteristic signals corresponding to the vibrations of its specific chemical bonds.
The expected vibrational modes for this compound are:
N-H Vibrations: The stretching vibration of the N-H group in the imidazole ring is expected to appear as a broad band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹, due to hydrogen bonding. researchgate.net
Aromatic C-H Stretch: The C-H stretching vibrations of the benzimidazole and phenyl rings typically appear just above 3000 cm⁻¹.
C=N and C=C Vibrations: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic systems are expected in the 1450-1630 cm⁻¹ region. jyoungpharm.org
C-S Vibrations: The thioether (C-S) stretching vibrations are characteristically weaker and appear in the fingerprint region, typically around 600-800 cm⁻¹. researchgate.net
The following table summarizes the expected key vibrational frequencies based on data from analogous benzimidazole derivatives.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 (sharp) | IR, Raman |
| C=N Stretch | 1610 - 1630 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
This table is illustrative, with frequency ranges based on characteristic values for benzimidazole and thioether compounds. researchgate.netjyoungpharm.org
UV-Visible Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Intermolecular Interactions
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The benzimidazole and phenyl rings in 1H-Benzimidazole, 2-(phenylthio)- act as chromophores, which absorb light in the UV region.
UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic systems. The absorption maxima (λ_max) for benzimidazole derivatives often occur in the 270-300 nm range. The presence of the phenylthio group may cause a slight shift in these absorptions.
Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. Many benzimidazole derivatives are known to be fluorescent, and the emission wavelength and quantum yield are sensitive to the molecular structure and environment. rsc.org Studies on related compounds have been used to develop fluorescent sensors. rsc.org
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of a chemical compound and for quantifying it in mixtures. A robust HPLC method is crucial for the quality control of 1H-Benzimidazole, 2-(phenylthio)-.
A typical method for this compound would involve reversed-phase HPLC. Due to the aromatic nature of the molecule, a UV detector would be highly effective.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (or buffer), isocratic or gradient |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~285 nm (monitoring a λ_max of the benzimidazole core) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table presents a standard set of starting conditions for HPLC method development for benzimidazole derivatives. hplc.euptfarm.pl
This setup would allow for the separation of the main compound from potential impurities arising from its synthesis, such as starting materials or side-products. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
The molecule 1H-Benzimidazole, 2-(phenylthio)- is achiral. It does not possess a stereocenter and therefore does not exist as a pair of enantiomers. Its structure is superimposable on its mirror image. Consequently, the technique of chiral chromatography, which is designed to separate enantiomers, is not applicable for the analysis of this specific compound.
Applications of 1h Benzimidazole, 2 Phenylthio in Chemical Biology and Beyond
Utilization as Molecular Probes and Tools in Biological Research (in vitro systems)
While direct evidence for 1H-Benzimidazole, 2-(phenylthio)- as a molecular probe is limited, the broader class of benzimidazole (B57391) derivatives is extensively used for this purpose. Their structural similarity to naturally occurring biomolecules like purines allows them to interact with various biological targets. Benzimidazoles can be modified to act as sensors for specific analytes. For instance, derivatives have been designed to detect thiophenols, which are highly toxic compounds. nih.gov These probes often work on a fluorescence quenching or enhancement mechanism upon binding to the target molecule.
The benzimidazole core's ability to engage in hydrogen bonding, π-π stacking, and metal coordination makes it a versatile platform for designing probes with high affinity and selectivity. Researchers have explored how different substituents on the benzimidazole ring influence their biological activity and potential as probes. For example, some bis-benzimidazole derivatives have shown selective inhibition of bacterial topoisomerase I.
Development of Fluorescent and Bioconjugated Derivatives for Bioimaging (in vitro)
The development of fluorescent derivatives of benzimidazoles is a significant area of research for bioimaging applications. The core structure can be chemically modified to create fluorescent molecules. For example, 2-(2-hydroxyphenyl)-1H-benzimidazole and its derivatives are known fluorescent compounds that exhibit intense emission properties due to an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.govnih.gov This property makes them suitable as fluorescent labels for biomolecules.
These fluorescent benzimidazoles can be further modified for specific bioimaging tasks. By attaching them to other molecules, such as dehydroabietic acid, researchers have created chemosensors that can selectively detect metal ions like Cu2+ through fluorescence quenching. nih.gov Such bioconjugated derivatives hold promise for visualizing and quantifying specific ions or molecules within in vitro biological systems. The good permeability of some benzimidazole derivatives through cell membranes is an advantageous property for intracellular imaging. nih.gov
Exploration as Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms in the imidazole (B134444) ring of 1H-Benzimidazole, 2-(phenylthio)- and its derivatives make them excellent ligands for coordinating with metal ions. This property is extensively utilized in coordination chemistry to create a wide variety of metal complexes with diverse geometries and electronic properties. These complexes, in turn, have found applications in catalysis.
For example, 2,2'-Bi-1H-benzimidazole, a related compound, is a versatile N,N-bidentate ligand that can coordinate with metal ions to form complexes and coordination polymers. These metal complexes have been explored for their potential as catalysts in various organic reactions. The ability of the benzimidazole ligand to act as a bridging ligand, connecting metal centers, is crucial for creating these catalytic systems. Researchers have also developed methods for synthesizing benzimidazoles using recyclable magnetite polydopamine-supported copper nanoparticles as a catalyst, highlighting the interplay between benzimidazoles and catalysis. researchgate.net
Potential Roles in Supramolecular Chemistry and Self-Assembly Processes
The structural features of 1H-Benzimidazole, 2-(phenylthio)- and its analogs, particularly the ability to form hydrogen bonds and engage in π-π stacking interactions, make them ideal building blocks for supramolecular chemistry and self-assembly. These non-covalent interactions can drive the spontaneous organization of individual molecules into larger, well-defined architectures.
A key example is the use of bis-benzimidazoles in the construction of Metal-Organic Frameworks (MOFs). The rigidity and bifunctional nature of these molecules allow them to act as linkers, connecting metal ions or clusters to form extended, porous, crystalline structures. The ability of the benzimidazole unit to bridge metal centers is fundamental to the formation of these frameworks. These self-assembled structures have potential applications in gas storage, separation, and catalysis.
Application as Synthetic Intermediates for Complex Organic Molecules
1H-Benzimidazole, 2-(phenylthio)- serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. The benzimidazole core is a common starting point for the synthesis of a wide array of derivatives with diverse biological activities. derpharmachemica.com
The synthesis of substituted benzimidazoles often involves the condensation of o-phenylenediamine (B120857) with various reagents. For example, 2-substituted benzimidazole derivatives can be synthesized by reacting o-phenylenediamine with carboxylic acids or aldehydes. derpharmachemica.comnih.gov The resulting benzimidazole can then be further modified. For instance, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, a related compound, is prepared from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde (B137897) and can be used to synthesize other derivatives. mdpi.com This highlights the role of such benzimidazoles as versatile building blocks in organic synthesis, enabling the creation of a vast library of compounds for various applications, including the development of new therapeutic agents. nih.govnih.gov
Future Research Directions and Emerging Trends for 1h Benzimidazole, 2 Phenylthio
Innovation in Green and Sustainable Synthetic Methodologies
The chemical synthesis of benzimidazole (B57391) derivatives is undergoing a significant transformation, driven by the principles of green chemistry to reduce environmental impact and improve economic viability. rjptonline.org Future research on 1H-Benzimidazole, 2-(phenylthio)- will increasingly focus on developing innovative and sustainable synthetic routes that minimize hazardous waste, reduce energy consumption, and utilize renewable resources.
Current synthetic strategies often rely on multi-step processes that may involve harsh reagents, high temperatures, and toxic solvents. Emerging trends aim to circumvent these limitations through novel catalytic systems and reaction conditions.
Key Innovative Approaches:
One-Pot Reactions: The development of one-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, is a promising avenue. For instance, methods using ammonium (B1175870) chloride as an inexpensive and non-toxic catalyst for the condensation of o-phenylenediamine (B120857) with aldehydes in ethanol (B145695) have proven effective for other 2-substituted benzimidazoles and could be adapted for thio-functionalization. sphinxsai.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. rjptonline.org This technique can enhance the efficiency of the condensation and cyclization steps involved in forming the benzimidazole core.
Catalyst-Free and Solvent-Free Conditions: Research is moving towards catalyst-free and solvent-free reaction conditions, which represent the pinnacle of green synthesis. mdpi.com Techniques involving grinding reactants together or using solid supports like silica (B1680970) gel can facilitate reactions without the need for bulk solvents, drastically reducing waste. mdpi.com
Use of Recyclable Catalysts: The application of recyclable catalysts, such as certain metal-coordinate complexes or nanoporous materials like zeolites, offers a sustainable alternative to stoichiometric reagents. sphinxsai.commdpi.com These catalysts can be easily recovered and reused, making the process more economical and environmentally friendly.
The table below summarizes potential green synthetic strategies applicable to the synthesis of 1H-Benzimidazole, 2-(phenylthio)- and its derivatives.
| Synthetic Strategy | Advantages | Potential Application |
| One-Pot Synthesis | Reduced reaction time, lower consumption of solvents, simplified workup procedures. | Condensation of o-phenylenediamine with a phenylthio-containing precursor. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction control. rjptonline.org | Acceleration of the cyclization step to form the benzimidazole ring. |
| Solvent-Free Reactions | Minimal environmental waste, simplified purification, potential for cost reduction. mdpi.com | Solid-state reaction between starting materials under grinding or heating. |
| Recyclable Catalysis | Reduced catalyst cost and waste, promotion of a circular economy in chemical synthesis. mdpi.com | Employing heterogeneous catalysts for the key condensation or C-S bond formation steps. |
By embracing these green methodologies, future synthesis of 1H-Benzimidazole, 2-(phenylthio)- can become more efficient, cost-effective, and environmentally benign, aligning with the growing demand for sustainable practices in the pharmaceutical and chemical industries.
Deepening the Understanding of In Vitro Mechanistic Pathways through Multi-Omics Approaches
To fully harness the therapeutic potential of 1H-Benzimidazole, 2-(phenylthio)-, a profound understanding of its molecular mechanism of action is essential. Traditional biochemical assays often focus on a single target or pathway. However, future research will increasingly employ multi-omics approaches to gain a holistic, systems-level view of the compound's effects on biological systems in vitro. nih.gov This integrated strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the chemical probe.
Components of a Multi-Omics Strategy:
Proteomics: Utilizes mass spectrometry-based techniques to quantify global changes in protein expression and post-translational modifications following compound treatment. This can identify specific enzymes or structural proteins that are up- or down-regulated, pointing towards affected pathways.
Metabolomics: Analyzes the global profile of small-molecule metabolites within a cell or biological system. This can reveal disruptions in metabolic pathways, such as energy production or biosynthesis, caused by the compound.
Transcriptomics: Measures the expression levels of all RNAs in a sample, typically through RNA-sequencing. This provides insight into how the compound alters gene expression, which precedes changes at the protein level.
Lipidomics: A subset of metabolomics focused on the comprehensive analysis of lipids. Given the importance of lipids in cell membranes and signaling, this can uncover compound-induced alterations in lipid metabolism. nih.gov
The integration of these datasets through bioinformatics and network analysis allows for the construction of a consensus network that maps the compound's molecular interactions. nih.gov This approach can identify unexpected connections between pathways and provide a more complete and system-wide picture of the drug-induced cellular changes. nih.gov Applying this paradigm to 1H-Benzimidazole, 2-(phenylthio)- will be critical for validating its mechanism of action, identifying biomarkers of response, and discovering novel therapeutic applications.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, significantly reducing the time and cost associated with developing new therapeutic agents. nih.govijirt.org These computational tools are being applied at every stage of computer-aided drug design, from target identification to lead optimization, and represent a major future direction for research on 1H-Benzimidazole, 2-(phenylthio)- and its analogs. nih.govbohrium.com
Key AI/ML Applications:
High-Throughput Virtual Screening (HTVS): ML models can be trained on large chemical libraries to predict the biological activity of new compounds against specific targets. nih.gov This allows for the rapid in silico screening of millions of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing.
De Novo Drug Design: Generative AI models, such as variational autoencoders or reinforcement learning algorithms, can design entirely new molecules from scratch. nih.govgithub.com These models can be optimized to generate novel benzimidazole derivatives with desired properties, such as high predicted activity, good ADME (absorption, distribution, metabolism, and excretion) profiles, and synthetic accessibility. github.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated QSAR models that correlate the structural features of benzimidazole derivatives with their biological activities. These models help in understanding the key molecular descriptors that drive potency and selectivity, guiding the rational design of more effective analogs.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound is crucial for its success as a drug. AI models can predict these properties with increasing accuracy, allowing for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. chemmethod.com
| AI/ML Technique | Objective in Benzimidazole Research | Expected Outcome |
| Virtual Screening | Identify novel 2-(phenylthio)-1H-benzimidazole analogs with high predicted activity against a specific target. frontiersin.org | A prioritized list of virtual hits for chemical synthesis and in vitro testing. |
| De Novo Design | Generate novel benzimidazole scaffolds with optimized multi-parameter profiles (e.g., potency, selectivity, low toxicity). nih.gov | Structurally diverse and patentable new chemical entities with high potential for development. |
| QSAR Modeling | Elucidate the structure-activity relationships governing the biological effects of 2-(phenylthio)-substituted benzimidazoles. | A predictive model that guides the rational design of more potent and selective compounds. |
| ADMET Prediction | Filter out compounds with predicted unfavorable pharmacokinetic or toxicity profiles early in the discovery pipeline. chemmethod.com | Increased success rate in later stages of drug development by focusing on compounds with better drug-like properties. |
Expanding the Scope of Targeted In Vitro Biological Applications
The 2-substituted benzimidazole framework is a versatile pharmacophore known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. ymerdigital.comsrrjournals.com Future research on 1H-Benzimidazole, 2-(phenylthio)- will focus on systematically exploring and expanding its targeted in vitro biological applications against a broader range of diseases and molecular targets.
While initial studies may have identified a primary activity, the inherent promiscuity of the benzimidazole scaffold suggests that 1H-Benzimidazole, 2-(phenylthio)- and its derivatives could be effective against multiple targets. A key trend is the rational design of multi-target inhibitors, which can offer improved efficacy and a lower likelihood of drug resistance. nih.gov
Future Research Avenues:
Anticancer Research: Screening against diverse panels of human cancer cell lines is a priority. Beyond general cytotoxicity, studies will investigate inhibition of specific molecular targets crucial for cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2), topoisomerases, or signaling pathways like PI3K/mTOR. nih.govdergipark.org.tr The compound's potential to overcome drug resistance in established cancer models will also be a critical area of investigation.
Antimicrobial Discovery: With the rising threat of antibiotic resistance, screening against multidrug-resistant (MDR) bacterial strains (e.g., MRSA) and fungal pathogens is crucial. nih.govresearchgate.net Mechanistic studies could explore inhibition of novel microbial targets to develop agents with new modes of action.
Antiviral Applications: The compound and its analogs can be tested for inhibitory activity against a wide range of viruses, particularly RNA viruses. srrjournals.com High-throughput screening assays can identify potential hits, which can then be validated in more complex cell-based viral replication models.
Anti-inflammatory and Neuroprotective Potential: Given the role of inflammation in numerous diseases, the compound's ability to inhibit key pro-inflammatory enzymes (e.g., COX, LOX) and cytokines can be explored. nih.gov Furthermore, its potential activity against targets relevant to neurodegenerative diseases, such as cholinesterases, could be investigated. nih.gov
This expanded screening approach, combined with in silico target prediction, will help to uncover the full therapeutic landscape of the 1H-Benzimidazole, 2-(phenylthio)- scaffold, potentially repurposing it for new indications and paving the way for the development of novel, highly targeted therapies.
Integration with Systems Chemical Biology Paradigms (in vitro models)
Systems chemical biology represents a paradigm shift from a reductionist, single-target view to a holistic understanding of how small molecules perturb complex biological systems. nih.gov The future study of 1H-Benzimidazole, 2-(phenylthio)- will benefit greatly from its integration into this framework, using it as a chemical probe to dissect cellular networks in various in vitro models.
This approach combines high-throughput screening, multi-omics data, and computational modeling to map the interactions of a compound across the entire cellular network. It aims to understand the system-level consequences of these interactions, including intended therapeutic effects, off-target activities, and potential polypharmacology (the ability of a compound to bind to multiple targets).
Key Aspects of Integration:
Phenotypic Screening in Advanced In Vitro Models: Moving beyond simple cell lines, the compound's effects can be studied in more physiologically relevant models, such as 3D organoids or co-culture systems. High-content imaging and analysis can capture complex phenotypic changes (e.g., in cell morphology, organization, and function) induced by the compound.
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can be used to identify the direct protein targets of 1H-Benzimidazole, 2-(phenylthio)- in an unbiased manner within a native cellular context. This provides direct evidence of target engagement.
Computational Network Modeling: The data generated from phenotypic screens, multi-omics, and chemical proteomics are integrated into computational models of cellular networks. These models can simulate the effects of the compound, predict downstream consequences, identify key nodes in the network that are critical for its activity, and generate new, testable hypotheses.
By positioning 1H-Benzimidazole, 2-(phenylthio)- within a systems chemical biology framework, researchers can achieve a much deeper understanding of its biological activity. This knowledge is invaluable for optimizing lead compounds, predicting potential side effects, and developing more effective and safer therapeutic strategies based on a comprehensive view of drug-cell interactions.
Q & A
Q. What are the primary synthetic routes for 1H-Benzimidazole, 2-(phenylthio)-, and how do they differ in efficiency and applicability?
The synthesis of 2-(phenylthio)-1H-benzimidazole derivatives typically employs three methods:
- Oxidative cyclocondensation : Reacting o-phenylenediamine derivatives with thiobenzoylating agents under oxidative conditions. This method often requires catalysts like iodine or metal oxides .
- C-1 or N-2 alkylation/arylation : Functionalizing pre-formed benzimidazole cores via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) .
- Multi-component reactions (MCRs) : For example, base-promoted sequential reactions of aldehydes, amines, and thiophenols under mild conditions to achieve N-thiomethyl derivatives .
Efficiency varies: MCRs offer higher atom economy but may require optimization of stoichiometry, while cyclocondensation is reliable but generates more byproducts.
Q. Which spectroscopic techniques are critical for characterizing 2-(phenylthio)-1H-benzimidazole derivatives?
- ¹H/¹³C NMR : To confirm substitution patterns and verify the presence of the phenylthio group (δ ~2.5–3.5 ppm for S–C protons) .
- IR spectroscopy : Identifying N–H stretching (~3400 cm⁻¹) and C=S vibrations (~650–750 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Essential for validating molecular formulas, especially when synthesizing novel analogs .
Q. What are the common pharmacological activities associated with 2-(phenylthio)-1H-benzimidazole scaffolds?
This scaffold exhibits:
- Antimicrobial activity : Demonstrated against Gram-positive bacteria and fungi via disruption of cell membrane integrity .
- Anticancer potential : Inhibition of tubulin polymerization or kinase pathways (e.g., EGFR), as shown in MCF-7 and HeLa cell lines .
- Antioxidant properties : Radical scavenging via phenolic substituents, as measured by DPPH assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during the synthesis of 2-(phenylthio)-1H-benzimidazoles?
Key factors include:
- Temperature control : High temperatures (>100°C) favor cyclization but may degrade sensitive substituents. Microwave-assisted synthesis reduces reaction time and byproducts .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve yields in cyclocondensation, while organocatalysts like trifluoroacetic acid enhance MCR efficiency .
- Solvent-free conditions : Reduce purification complexity and improve green metrics, as demonstrated in one-pot syntheses .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Purity validation : Ensure compounds are ≥95% pure (via HPLC) to exclude interference from impurities .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity but reduce solubility) .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays) .
Q. What computational methods are used to predict the reactivity and stability of 2-(phenylthio)-1H-benzimidazole derivatives?
- DFT calculations : B3LYP/6-31G* basis sets optimize geometries and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Assess binding affinities to targets like DNA topoisomerase II or fungal CYP51, guiding rational design .
- ADMET profiling : Predict pharmacokinetic properties (e.g., LogP for membrane permeability) using tools like SwissADME .
Q. What strategies enhance the bioavailability of 2-(phenylthio)-1H-benzimidazole-based therapeutics?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to improve solubility .
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to enhance circulation time and target specificity .
- Structural hybridization : Merge with thiazole or oxadiazole moieties to balance lipophilicity and hydrogen-bonding capacity .
Q. How do structural modifications impact the compound’s mechanism of action in anticancer studies?
Q. What experimental evidence supports the role of 2-(phenylthio)-1H-benzimidazoles in overcoming drug resistance?
- Synergistic studies : Combinations with cisplatin reduce IC₅₀ values in resistant A549 lung cancer cells by inhibiting efflux pumps .
- Resistance gene modulation : Downregulation of MDR1 and BCL-2 mRNA in leukemia models .
Q. How can researchers validate the stability of these compounds under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
